

Infigratinib pharmacodynamics anti-tumor activity xenograft

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Compound Focus: Infigratinib

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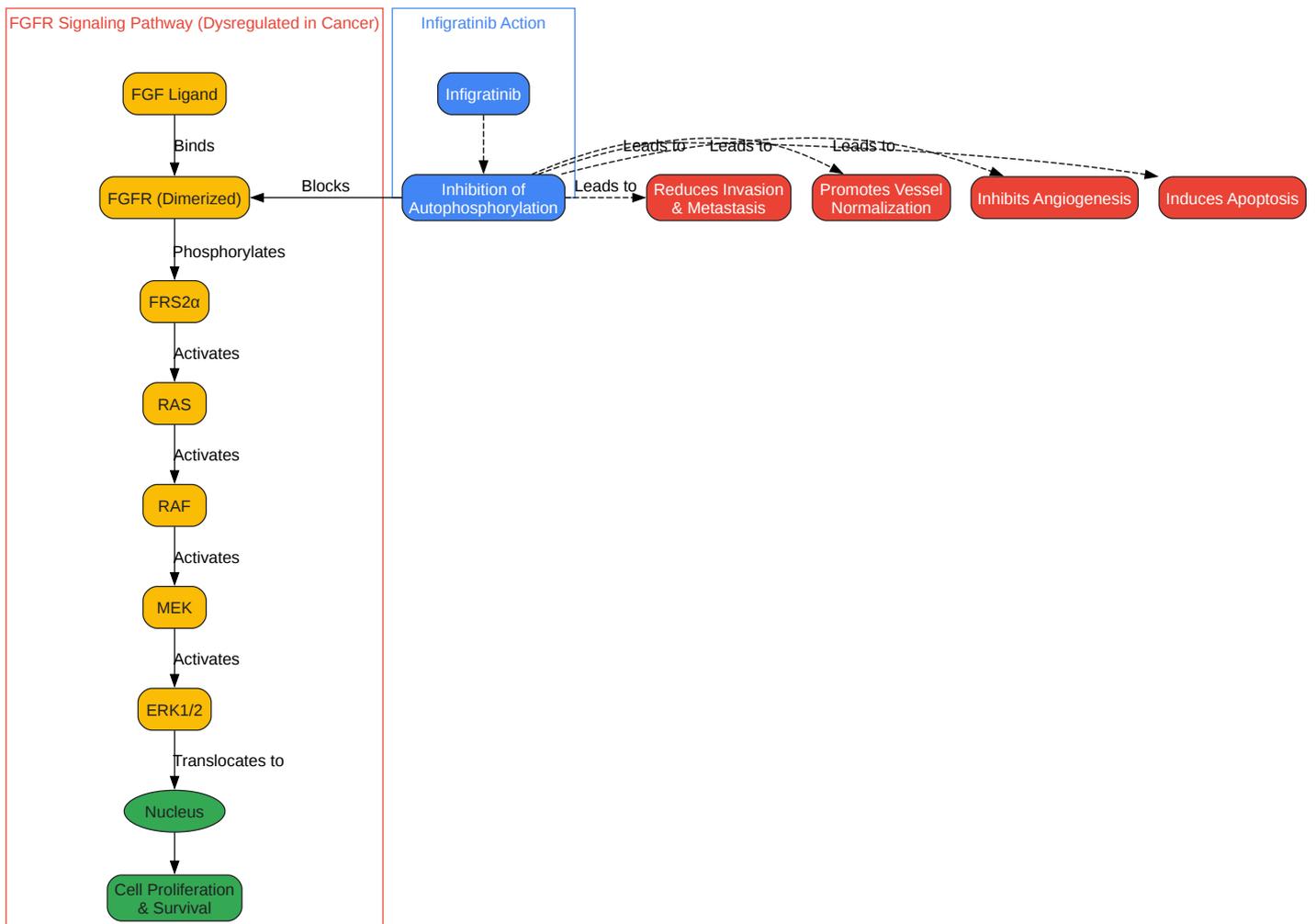
Anti-Tumor Efficacy in Preclinical Xenograft Models

Cancer Type	Model Description (Alteration)	Dosing Regimen	Key Efficacy Findings	Reference
Cholangiocarcinoma (CCA)	Human tumor xenografts with activating FGFR2 alterations [1]	Once daily (oral)	Anti-tumor activity demonstrated [1]	[1]
Hepatocellular Carcinoma (HCC)	PDX models with high FGFR2/3 expression [2]	10-30 mg/kg once daily for 10-28 days	Potent suppression of tumor growth; improved overall survival in mice [2]	[2]
HCC (Sorafenib-Resistant)	Sorafenib-resistant HCC PDX models [2]	20 mg/kg once daily	Suppressed growth of sorafenib-resistant tumors [2]	[2]
HCC (Combination Therapy)	PDX models with high FGFR expression treated	15 mg/kg Infigratinib daily + 3 mg/kg	Synergistic effect: promoted apoptosis, suppressed tumor growth, and	[2]

Cancer Type	Model Description (Alteration)	Dosing Regimen	Key Efficacy Findings	Reference
	with Infigratinib + Vinorelbine [2]	Vinorelbine (i.p., every 3 days)	improved survival vs. monotherapy [2]	
HCC (Combination Therapy)	PDX models with high FGFR expression treated with Infigratinib + Bevacizumab [3]	20 mg/kg Infigratinib daily + 5 mg/kg Bevacizumab weekly	Synergistic inhibition of tumor growth, invasion, and lung metastasis; improved overall survival [3]	[3]

Mechanism of Action and Signaling Pathway

Infigratinib is an ATP-competitive, selective tyrosine kinase inhibitor that primarily targets **FGFR1, FGFR2, and FGFR3** [1]. Its anti-tumor activity stems from disrupting the FGFR signaling pathway, which is often dysregulated in cancer cells.



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Infigratinib inhibits *FGFR* signaling, leading to multiple anti-tumor effects.

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the methodologies for key experiments.

In Vivo Efficacy in Subcutaneous HCC PDX Models [2]

- **Animal Model:** Male C.B-17 SCID mice (9-10 weeks old) implanted with HCC Patient-Derived Xenograft (PDX) lines.
- **Tumor Inoculation:** Tumors established subcutaneously.
- **Randomization & Dosing:** Mice randomized when tumors reached ~170-250 mm³. Treated orally with either:
 - **Vehicle control** (30% Captisol in PEG300), or
 - **Infigratinib** (10, 20, or 30 mg/kg) once daily for 10-28 days.
- **Endpoint Monitoring:** Tumor volume and body weight measured regularly. At study end, tumors harvested for Western blot, immunohistochemistry (IHC), and other analyses.

Orthotopic Model for Metastasis and Survival [2]

- **Model Establishment:** HCC PDX cells implanted into the liver of mice to create orthotopic models.
- **Treatment:** Animals randomized into groups (n=10) and treatment initiated ~9 days post-implantation.
- **Dosing:** Treated once daily with **vehicle** or **15 mg/kg Infigratinib** for 28 days.
- **Endpoint Assessment:**
 - **Survival:** Monitored daily; mice sacrificed when moribund.

- **Metastasis:** Macroscopic lung metastases documented at endpoint.

Analysis of Signaling Pathway Inhibition [2]

- **Time-Course Study:** Mice bearing HCC PDX tumors received a **single 20 mg/kg oral dose of infigratinib**.
- **Tissue Collection:** Tumors harvested at predetermined time points post-dose (e.g., 2, 6, 24 hours).
- **Analysis Method:** **Western blotting** performed on tumor lysates to assess levels and phosphorylation status of key pathway proteins (e.g., p-FRS2 α , p-ERK1/2).

Combination Therapy with Chemotherapy (Vinorelbine) [2]

- **Study Groups:** Mice bearing established tumors randomized into four groups:
 - Vehicle control (oral + intraperitoneal injection).
 - **Infigratinib monotherapy** (15 mg/kg orally, once daily).
 - **Vinorelbine monotherapy** (3 mg/kg, intraperitoneal injection, every 3 days).
 - **Combination therapy (Infigratinib + Vinorelbine at above doses)**.
- **Assessment:** Tumor growth monitored. Tissues harvested for analysis of apoptosis (e.g., cleaved caspase-3) and proliferation.

Insights on Mechanisms Beyond FGFR Inhibition

Recent evidence suggests **infigratinib**'s anti-tumor activity may involve additional mechanisms:

- **Overcoming Multidrug Resistance:** **Infigratinib** was shown to **reverse ABCB1/P-glycoprotein-mediated multidrug resistance**. It restored sensitivity to chemotherapeutics like paclitaxel and doxorubicin in resistant cancer cell lines by inhibiting the drug-efflux function of ABCB1, not just by blocking FGFR signaling [4].
- **Impact on Tumor Microenvironment:** **Infigratinib** treatment induced **vascular normalization** in FGFR-driven HCC models, reducing hypoxia and improving drug delivery [2]. Combining **infigratinib** with the anti-angiogenic agent bevacizumab yielded synergistic anti-tumor efficacy, further underscoring its role in modulating the tumor microenvironment [3].

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